1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
The compound "1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" is a benzimidazole-pyrrolidinone hybrid featuring a 2-chlorophenoxypropyl chain and an allyl group. The 2-chlorophenoxypropyl substituent may influence lipophilicity and target binding, while the allyl group could modulate electronic properties or serve as a synthetic handle for further modifications. Though direct pharmacological data for this compound are absent in the provided evidence, structural analogs highlight benzimidazole derivatives’ roles as antifungal, antiviral, and anticancer agents .
Properties
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-2-12-26-16-17(15-22(26)28)23-25-19-9-4-5-10-20(19)27(23)13-7-14-29-21-11-6-3-8-18(21)24/h2-6,8-11,17H,1,7,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFNXGIVYDMYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, including an allyl group, a benzimidazole moiety, and a chlorophenoxy propyl group, is believed to exhibit various therapeutic potentials.
Molecular Structure
The molecular structure of this compound can be represented as follows:
This structure facilitates interactions with biological targets, which are crucial for its pharmacological effects.
Biological Activity Overview
Research indicates that compounds similar to 1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit a range of biological activities, including:
- Anticancer Properties : Benzimidazole derivatives are known for their anticancer effects. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis.
- Antimicrobial Activity : The presence of the chlorophenoxy group suggests potential antimicrobial properties, as similar compounds have demonstrated effectiveness against various pathogens.
- Anti-inflammatory Effects : Compounds with benzimidazole structures often exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
The mechanism of action for 1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one may involve several pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and inflammation.
- Interaction with Receptors : It could act on specific receptors linked to cancer progression and inflammatory responses.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Anticancer Activity
A study evaluated the anticancer effects of a related benzimidazole derivative in vitro and in vivo. The results indicated significant inhibition of cell growth in human cancer cell lines (e.g., HCT-116 colon cancer cells) with an IC50 value indicating potency comparable to established chemotherapeutics. Apoptosis was confirmed through assays measuring caspase activation and TUNEL staining.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| SL-01 | HCT-116 | 5.0 | Apoptosis induction |
| Gemcitabine | HCT-116 | 8.0 | DNA damage |
Antimicrobial Studies
In another study, the antimicrobial efficacy of related compounds was assessed against various bacterial strains. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting significant antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 10 |
| Compound B | S. aureus | 15 |
Synthetic Routes
The synthesis of 1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions, which include:
- Formation of the benzimidazole core.
- Introduction of the allyl and chlorophenoxy groups through nucleophilic substitution reactions.
- Final cyclization to form the pyrrolidinone ring.
These synthetic methods highlight the complexity of producing this compound and its significance in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzimidazole derivatives vary significantly in biological activity based on substituents. Key comparisons include:
- Antifungal Activity: Compounds A7 and B11 () demonstrate potent antifungal activity against Botrytis cinerea, with EC₅₀ values comparable to boscalid. Their benzimidazole-pyrazole carboxamide structures suggest that electron-withdrawing groups (e.g., difluoromethyl) enhance activity .
- Anticancer Potential: Compound 4c (), featuring a benzimidazole-oxadiazole hybrid, shows high drug-likeness scores. The target compound’s pyrrolidinone ring may improve solubility compared to 4c’s oxadiazole, though its anticancer activity remains untested .
- Structural Flexibility: The compound (1-(3-methoxyphenyl)-4-[1-(3-(m-tolyloxy)propyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one) shares the pyrrolidin-2-one framework with the target compound but substitutes allyl/2-chlorophenoxy with methoxyphenyl/m-tolyloxy. This suggests tunable pharmacokinetics via aryl group modifications .
Therapeutic Potential and Limitations
While the target compound’s exact activity is undocumented, structural parallels suggest possible applications:
- Antifungal: The 2-chlorophenoxy group may mimic boscalid’s chloropyridine in targeting succinate dehydrogenase (SDH), though pyrazole carboxamides () show superior potency .
- Anticancer: Hybrids like 4c () demonstrate that benzimidazole-oxadiazole/pyrrolidinone scaffolds can achieve high drug-likeness, warranting further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
